

# A Technical Guide to the Physicochemical Properties of 4,4-Difluorocyclohexanamine

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## Compound of Interest

Compound Name: **4,4-Difluorocyclohexanamine**

Cat. No.: **B1308137**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **4,4-Difluorocyclohexanamine** and its hydrochloride salt. The strategic introduction of geminal fluorine atoms onto the cyclohexyl ring can significantly influence key molecular properties relevant to drug design and development, such as pKa, lipophilicity, and metabolic stability. This document serves as a critical resource for researchers leveraging this scaffold in medicinal chemistry and materials science.

## Core Physicochemical Data

The following tables summarize the key physicochemical properties of **4,4-Difluorocyclohexanamine** and its hydrochloride salt, providing a foundational dataset for computational modeling, formulation development, and structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of **4,4-Difluorocyclohexanamine**

| Property          | Value                | Source              |
|-------------------|----------------------|---------------------|
| Molecular Formula | C6H11F2N             | <a href="#">[1]</a> |
| Molecular Weight  | 135.157 g/mol        | <a href="#">[1]</a> |
| Boiling Point     | 141.2 °C at 760 mmHg | <a href="#">[1]</a> |
| Melting Point     | Not available        |                     |
| Density           | 1.08 g/cm³           | <a href="#">[1]</a> |
| pKa (Predicted)   | 9.86 ± 0.70          | <a href="#">[1]</a> |
| LogP              | 2.223                | <a href="#">[1]</a> |
| Flash Point       | 41.9 °C              | <a href="#">[1]</a> |
| Appearance        | Not available        |                     |
| Solubility        | Not available        |                     |

Table 2: Physicochemical Properties of 4,4-Difluorocyclohexanamine Hydrochloride

| Property          | Value                   | Source                                  |
|-------------------|-------------------------|---|
| Molecular Formula | C6H12ClF2N              | <a href="#">[2]</a>                     |
| Molecular Weight  | 171.62 g/mol            | <a href="#">[3]</a>                     |
| Melting Point     | 295 °C                  | <a href="#">[3]</a> <a href="#">[4]</a> |
| Boiling Point     | 45-47 °C at 12 mmHg     | <a href="#">[3]</a> <a href="#">[4]</a> |
| Appearance        | White crystalline solid | <a href="#">[2]</a>                     |
| Solubility        | Soluble in water        | <a href="#">[2]</a>                     |

## Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines standard protocols for key experiments.

## Determination of Melting Point

**Objective:** To determine the temperature at which the compound transitions from a solid to a liquid phase.

**Methodology:** A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

## Determination of Boiling Point

**Objective:** To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

**Methodology:** For compounds with boiling points at atmospheric pressure, a small amount of the liquid is placed in a distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is heated, and the temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. For high-boiling point liquids or to prevent decomposition, vacuum distillation is employed, and the boiling point is recorded at a specific reduced pressure.

## Determination of Aqueous Solubility

**Objective:** To determine the maximum concentration of the compound that can dissolve in water at a given temperature.

**Methodology:** An excess amount of the solid compound is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of the compound in the clear filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

## Determination of pKa

**Objective:** To determine the acid dissociation constant of the amine functional group.

Methodology: Potentiometric titration is a common method. A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the titration curve, typically as the pH at which half of the amine has been protonated.

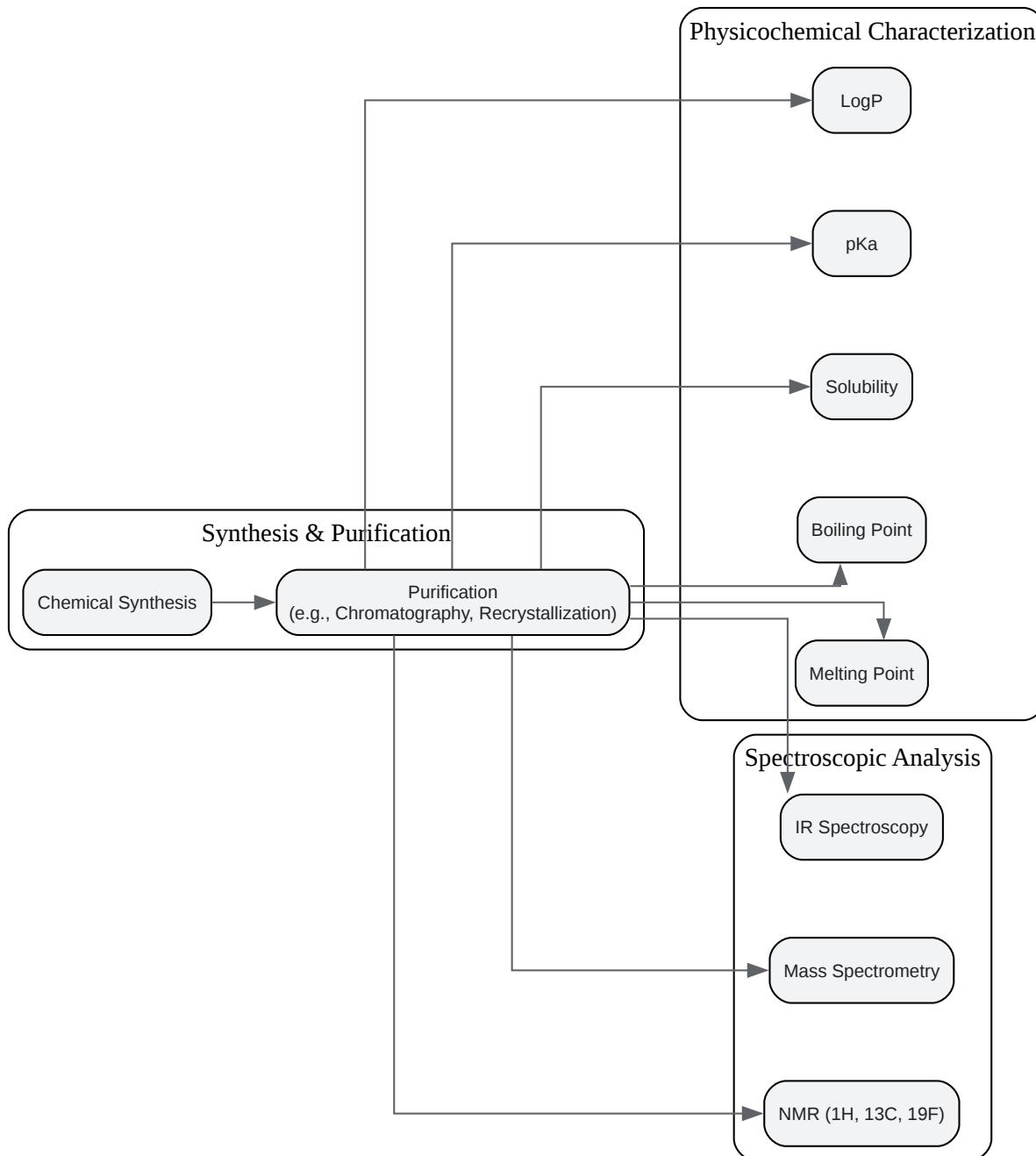
## Determination of Partition Coefficient (LogP)

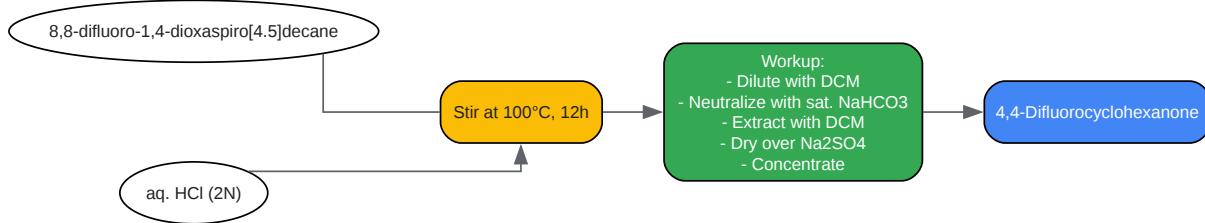
Objective: To measure the lipophilicity of the compound.

Methodology: The shake-flask method is the classical approach. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

## Visualizations

The following diagrams illustrate a general experimental workflow for compound characterization and a representative synthesis of a key precursor.



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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4,4-Difluorocyclohexanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308137#physicochemical-properties-of-4-4-difluorocyclohexanamine>]

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